molecular formula C28H38O6 B8069184 Desisobutyryl-ciclesonide

Desisobutyryl-ciclesonide

Cat. No. B8069184
M. Wt: 470.6 g/mol
InChI Key: OXPLANUPKBHPMS-FYSAVPLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desisobutyryl-ciclesonide is a useful research compound. Its molecular formula is C28H38O6 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Safety and Tolerability : Ciclesonide, when used as a nasal spray, has shown a low systemic exposure and a favorable safety profile. This supports its continued clinical development for treating allergic rhinitis. Serum levels of ciclesonide and desisobutyryl-ciclesonide were generally below detection limits in a study, suggesting minimal systemic absorption (Nave et al., 2006).

  • Efficacy in Asthma Treatment : Ciclesonide is activated to this compound in the lungs, providing potent anti-inflammatory activity. It has been compared favorably to fluticasone in animal models, showing equivalent anti-inflammatory efficacy and a significantly improved safety profile (Belvisi et al., 2005).

  • Spatial Localization in Lungs : Research has visualized the two-dimensional spatial localization of ciclesonide and its metabolites in rat lungs, demonstrating the coexistence of ciclesonide, this compound, and its oleate form on the airway epithelium (Yamamoto et al., 2021).

  • Pharmacokinetics : Studies have explored the pharmacokinetics of ciclesonide and this compound across different delivery methods, such as nasal sprays and inhalers, assessing systemic exposure and tolerability (Nave et al., 2009).

  • Role of Esterases in Metabolism : Esterases in human tissues like liver, lung, and plasma play a significant role in converting ciclesonide to this compound, with the liver showing the highest conversion rate (Mutch et al., 2007).

  • Metabolism and Activation : Ciclesonide is activated to this compound in the upper and lower airways, with studies demonstrating its conversion and further esterification in human lung cells (Nave & McCracken, 2008).

  • Comparison with Fluticasone in Asthma : Oropharyngeal deposition of ciclesonide is significantly lower compared to fluticasone propionate, suggesting a decreased likelihood of associated oropharyngeal side effects (Richter et al., 2005).

  • In Vitro and In Vivo Anti-Inflammatory Activity : Ciclesonide and its active metabolite this compound have shown potent in vitro and in vivo anti-inflammatory activities in various animal models, indicating effective local action and reduced potential for side effects (Stoeck et al., 2004).

  • Retention in Nasal Mucosa : Ciclesonide and this compound showed prolonged retention in rabbit nasal mucosa, indicating potential effectiveness for once-daily dosing in allergic rhinitis treatment (Sato et al., 2007).

  • Treatment of Seasonal Allergic Rhinitis : Clinical trials have demonstrated the efficacy of ciclesonide nasal spray in reducing symptoms of seasonal allergic rhinitis, with a good safety profile (Ratner et al., 2006).

properties

IUPAC Name

(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23-,24+,25+,26-,27-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPLANUPKBHPMS-FYSAVPLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desisobutyryl-ciclesonide
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